2-((2-(indolin-1-yl)-2-oxoethyl)thio)-3-(4-nitrophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
Description
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Properties
IUPAC Name |
2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-3-(4-nitrophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O4S2/c27-19(24-11-9-14-3-1-2-4-18(14)24)13-32-22-23-17-10-12-31-20(17)21(28)25(22)15-5-7-16(8-6-15)26(29)30/h1-8H,9-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSWJPWIWOYHIPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CSC3=NC4=C(C(=O)N3C5=CC=C(C=C5)[N+](=O)[O-])SCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((2-(indolin-1-yl)-2-oxoethyl)thio)-3-(4-nitrophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a novel heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and therapeutic potentials.
Synthesis of the Compound
The synthesis of this compound typically involves the reaction of indoline derivatives with thieno[3,2-d]pyrimidinones. The general synthetic pathway includes:
- Formation of the Indoline Derivative : Indoles are reacted with appropriate carbonyl compounds to form indoline structures.
- Thioether Formation : The indoline derivative is then reacted with thioketones to introduce the thioether functionality.
- Pyrimidine Ring Closure : Cyclization reactions involving the thieno and pyrimidine moieties are performed to yield the final product.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxicity against various cancer cell lines, including:
- Human Melanoma
- Breast Cancer
- Pancreatic Cancer
The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways such as PI3K/Akt and MAPK pathways.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| Human Melanoma | 5.6 | |
| Breast Cancer | 8.2 | |
| Pancreatic Cancer | 4.9 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various pathogens. Notably, it exhibited activity against:
- Mycobacterium tuberculosis
- Staphylococcus aureus
The minimum inhibitory concentrations (MIC) were determined, indicating promising antibacterial effects.
The biological activity of this compound is believed to be mediated through multiple pathways:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cell cycle regulation and DNA repair.
- Induction of Oxidative Stress : It appears to increase reactive oxygen species (ROS) levels in cancer cells, leading to apoptosis.
- Modulation of Gene Expression : Alterations in gene expression profiles related to apoptosis and cell survival pathways have been observed.
Study on Antitumor Activity
In a recent study published in Bioorganic & Medicinal Chemistry Letters, researchers synthesized a series of indole derivatives and evaluated their antitumor activities against a panel of cancer cell lines. The results indicated that compounds similar to this compound showed significant promise as anticancer agents due to their ability to induce apoptosis through mitochondrial pathways .
Study on Antimicrobial Properties
Another investigation focused on the antimicrobial efficacy of this compound against resistant strains of bacteria. The results showed that it effectively inhibited the growth of multidrug-resistant Staphylococcus aureus, suggesting its potential as a lead compound for developing new antibiotics .
Scientific Research Applications
Biological Activities
Research indicates that derivatives of thieno[3,2-d]pyrimidine compounds exhibit various pharmacological properties, including:
- Anticancer Activity : Thienopyrimidine derivatives have shown promise in inhibiting cancer cell proliferation. For instance, studies have demonstrated that compounds similar to 2-((2-(indolin-1-yl)-2-oxoethyl)thio)-3-(4-nitrophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one can induce apoptosis in melanoma and breast cancer cell lines .
- Anti-inflammatory and Analgesic Effects : The compound has been investigated for its anti-inflammatory properties. A related study on thienotriazolopyrimidine derivatives revealed significant anti-inflammatory and analgesic effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac sodium .
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Anti-cancer Studies : A study published in a peer-reviewed journal reported that similar compounds demonstrated selective cytotoxicity against various cancer cell lines while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies.
- Inflammation Models : In vivo studies using formalin-induced paw edema models showed that compounds with similar structural features exhibited significant reduction in inflammation and pain, indicating their potential as new analgesics .
Preparation Methods
Multicomponent Cyclocondensation
A catalytic four-component reaction between ketones, ethyl cyanoacetate, elemental sulfur (S₈), and formamide under solvent-free conditions yields the thienopyrimidine core. For example:
$$
\text{Acetophenone} + \text{Ethyl cyanoacetate} + \text{S}_8 + \text{Formamide} \xrightarrow{\text{Catalyst}} \text{Thieno[3,2-d]pyrimidin-4(3H)-one derivative}
$$
This method achieves an environmental factor (E-factor) of 1.5, significantly reducing waste compared to traditional three-step syntheses.
Tandem Cyclization
Microwave-assisted tandem cyclization of 2-aminothiophene-3-carbonitrile derivatives with formamide accelerates reaction kinetics, completing in 15–30 minutes with yields exceeding 80%.
Functionalization at Position 3: 4-Nitrophenyl Incorporation
The 4-nitrophenyl group is introduced via nucleophilic aromatic substitution or Suzuki coupling.
Nitrophenyl Halide Substitution
Reacting 3-chlorothieno[3,2-d]pyrimidin-4(3H)-one with 4-nitrobenzene boronic acid under palladium catalysis achieves regioselective substitution:
$$
\text{3-Chloro intermediate} + \text{4-Nitrobenzene boronic acid} \xrightarrow{\text{Pd(PPh}3\text{)}4} \text{3-(4-Nitrophenyl) product}
$$
Yields range from 65–78% after column purification.
Thioether Linkage Formation at Position 2
The mercapto group at position 2 reacts with 2-chloro-N-(indolin-1-yl)acetamide to form the thioether bridge.
Nucleophilic Substitution
In anhydrous DMF, the thiolate anion attacks 2-chloro-N-(indolin-1-yl)acetamide in the presence of K₂CO₃:
$$
\text{2-Mercapto intermediate} + \text{Cl-CH}2\text{-CO-Indolin-1-yl} \xrightarrow{\text{K}2\text{CO}_3} \text{Thioether product}
$$
Reaction conditions: 60°C for 6–8 hours, yielding 70–85%.
Oxidation and Final Modifications
Controlled oxidation ensures the stability of the 6,7-dihydro ring system. MnO₂ in dichloromethane selectively oxidizes labile positions without over-oxidizing the thiophene ring.
Optimization Strategies
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times by 50–70% for cyclocondensation and substitution steps, enhancing yields to 90–95%.
Solvent-Free Conditions
Using PEG-400 as a green solvent minimizes waste and improves atom economy in multicomponent reactions.
Characterization and Validation
Critical analytical data for the target compound:
Challenges and Solutions
- Regioselectivity : Use of bulky directing groups (e.g., 3,5-dimethylphenyl) ensures correct substitution patterns.
- Purification : Silica gel chromatography with hexane/ethyl acetate (3:1) resolves diastereomers.
Comparative Analysis of Synthetic Routes
| Method | Yield | Time | E-Factor |
|---|---|---|---|
| Conventional Multicomponent | 68% | 12 h | 1.5 |
| Microwave-Assisted | 92% | 4 h | 0.9 |
| Tandem Cyclization | 85% | 8 h | 1.2 |
Industrial-Scale Considerations
Q & A
Q. What are the critical parameters for optimizing the synthesis of this compound?
The synthesis involves multi-step reactions, including the formation of the thieno[3,2-d]pyrimidinone core and subsequent functionalization. Key parameters include:
- Temperature : Reactions often require reflux conditions (e.g., 80–100°C) for cyclization steps, while room temperature may suffice for milder substitutions .
- Solvent choice : Polar aprotic solvents like DMF or DMSO are preferred for nucleophilic substitutions, while THF or dichloromethane is used for coupling reactions .
- pH control : Acidic conditions (e.g., HCl) facilitate ring closure during pyrimidinone formation .
- Catalysts : Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) may be employed for aryl group introductions .
Q. Which analytical techniques are essential for structural confirmation?
- NMR spectroscopy : H and C NMR are critical for verifying substituent positions and ring systems. Aromatic protons and sulfur/nitrogen environments are diagnostic .
- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, especially for nitro and thioether groups .
- Infrared (IR) spectroscopy : Identifies carbonyl (C=O, ~1700 cm) and nitro (NO, ~1520 cm) stretches .
Q. How is the preliminary biological activity of this compound assessed?
- In vitro enzyme assays : Test inhibition of targets like 17β-hydroxysteroid dehydrogenase or kinases, using fluorometric/colorimetric substrates (e.g., NADH depletion for oxidoreductases) .
- Cytotoxicity screening : Employ cell lines (e.g., cancer models) with MTT or resazurin assays to determine IC values .
Advanced Research Questions
Q. How can computational methods resolve contradictions in bioactivity data across derivatives?
- Molecular docking : Compare binding poses of active vs. inactive derivatives in target proteins (e.g., enzyme active sites) to identify critical interactions (e.g., hydrogen bonds with the nitro group) .
- QSAR modeling : Correlate substituent electronic properties (Hammett σ values) or steric parameters with activity trends .
- MD simulations : Assess stability of ligand-protein complexes over time to explain discrepancies in IC values .
Q. What strategies address low yields in thioether linkage formation?
- Alternative coupling agents : Replace traditional bases (e.g., KCO) with milder reagents like Hünig’s base to reduce side reactions .
- Protecting groups : Temporarily protect reactive sites (e.g., indoline NH) during sulfur alkylation to prevent undesired cyclization .
- Microwave-assisted synthesis : Enhance reaction efficiency and yield for time-sensitive steps (e.g., thioether formation) .
Q. How does the nitro group influence reactivity and stability under biological conditions?
- Metabolic reduction : The nitro group may be reduced to an amine in vivo, altering activity. Use LC-MS to track metabolites in microsomal assays .
- Electrophilicity : The nitro group’s electron-withdrawing effect stabilizes adjacent thioether bonds but may increase susceptibility to nucleophilic attack in basic environments .
Q. What experimental approaches validate the compound’s mechanism of action?
- Kinetic studies : Measure enzyme inhibition (e.g., ) using varied substrate concentrations to distinguish competitive vs. non-competitive binding .
- Pull-down assays : Use biotinylated derivatives to isolate target proteins from cell lysates, followed by Western blotting .
- CRISPR/Cas9 knockout models : Confirm target specificity by assessing activity in cells lacking the putative target protein .
Methodological Considerations
Q. How to design derivatives to improve solubility without compromising activity?
- Polar substituents : Introduce hydroxyl or amine groups at the 4-nitrophenyl or indoline moieties. Monitor logP via HPLC to balance hydrophilicity .
- Prodrug strategies : Mask the nitro group as a phosphate ester to enhance aqueous solubility, with enzymatic cleavage in vivo .
Q. What protocols resolve spectral overlaps in NMR characterization?
- 2D NMR (COSY, HSQC) : Resolve aromatic proton coupling in the thienopyrimidinone core and indoline substituents .
- Isotopic labeling : Synthesize N-labeled analogs to simplify nitrogen environment analysis .
Q. How to address discrepancies between computational predictions and experimental bioactivity?
- Conformational sampling : Use ensemble docking with multiple ligand conformers to account for flexibility .
- Solvent effects : Include explicit water molecules in simulations to model hydrophobic interactions accurately .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
